1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea
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Overview
Description
1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzyl group, a piperidinyl-pyridazinyl moiety, and a phenylurea linkage. Its multifaceted structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea typically involves multiple steps, starting with the preparation of the core pyridazinyl structure. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyridazinone derivatives. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidinyl moieties, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions, forming larger molecular structures through the elimination of small molecules like water or ammonia.
Scientific Research Applications
1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or interfere with cellular processes.
Comparison with Similar Compounds
1-Benzyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea can be compared to other pyridazinone derivatives, such as:
6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: These compounds share a similar pyridazinone core but differ in their substituents and overall structure.
Pyridazin-3(2H)-ones: These derivatives also contain the pyridazinone ring but may have different functional groups attached, leading to variations in their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N5O |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-benzyl-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C23H25N5O/c29-23(24-17-18-8-3-1-4-9-18)25-20-11-7-10-19(16-20)21-12-13-22(27-26-21)28-14-5-2-6-15-28/h1,3-4,7-13,16H,2,5-6,14-15,17H2,(H2,24,25,29) |
InChI Key |
ZSDLQTUKIHAAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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